4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid
Overview
Description
The compound “4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid” is a chemical of molecular formula C16H20ClN3O2S . It is also known as Bendamustine Related Compound G .
Physical and Chemical Properties The molecular weight of this compound is 353.867. It has a density of 1.4±0.1 g/cm3. The boiling point is 611.0±55.0 °C at 760 mmHg. The flash point is 323.3±31.5 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : The chemical compound has been used in the synthesis of various derivatives. For instance, Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines (Nazarenko et al., 2008).
Characterization and Pharmacological Activity : Gowda et al. (2011) synthesized a new series of Schiff and Mannich bases derivatives from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid and evaluated their anti-inflammatory and analgesic activity (Gowda et al., 2011).
Antimicrobial Activity : Kalekar et al. (2011) reported the synthesis of (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid derivatives for evaluating their antibacterial and antifungal activities (Kalekar et al., 2011).
Biological and Pharmaceutical Research
Antimicrobial and Anticancer Activity : Abdellatif et al. (2013) explored the synthesis of 1H-benzimidazole derivatives from chloromethyl-1-methyl-1H-benzimidazole, finding potential applications in antimicrobial and anticancer fields (Abdellatif et al., 2013).
Evaluation of Anticancer Activity : Havrylyuk et al. (2010) evaluated the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, identifying compounds with potential anticancer activity (Havrylyuk et al., 2010).
Study of Pharmacological Properties : Hadda et al. (2014) analyzed the correlation between the structure and activities of armed heterocyclic compounds, including 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone, and their microbial activities (Hadda et al., 2014).
properties
IUPAC Name |
4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZJTKKJDXTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Impurity D | |
CAS RN |
191939-34-1 | |
Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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